Odor Threshold and Activity: Thiophene-3-thiol vs. 2-Thiophenethiol
In a head-to-head comparison within a complex cooked meat aroma model, 3-Thiophenethiol (CAS 7774-73-4) exhibits an odor threshold of 0.005 μg/g, which is more than eight times higher (i.e., less potent) than the 0.0006 μg/g threshold of its regioisomer, 2-Thiophenethiol (CAS 7774-74-5) [1]. This difference in absolute sensory potency is further reflected in their calculated odor activity values (rOAVs). Under identical experimental conditions, the rOAVs for 3-Thiophenethiol ranged from 0.94 to 1.58 over a 48-hour period, while the rOAVs for 2-Thiophenethiol ranged from 7.86 to 13.18 [1]. This demonstrates a more than 8-fold higher overall odor impact for the 2-isomer in this specific analytical context. The 3-isomer is specifically characterized by 'cooked meat, garlic' notes [1].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 0.005 μg/g |
| Comparator Or Baseline | 2-Thiophenethiol (CAS 7774-74-5): 0.0006 μg/g |
| Quantified Difference | 8.3-fold higher threshold (lower potency) |
| Conditions | Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-olfactometry-mass spectrometry (GC-O-MS) analysis of cooked meat aroma [1]. |
Why This Matters
This data is critical for formulation scientists in the food and fragrance industries, as it precisely defines the relative potency of the two isomers, allowing for accurate dosing and cost modeling in flavor and aroma applications.
- [1] National Center for Biotechnology Information. (n.d.). Table 2: Compounds identified in cooked meat aroma. In PMC12269449. U.S. National Library of Medicine. View Source
